(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid
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Overview
Description
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid is a chemical compound with a complex structure that includes both a cyclohexyl group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the reaction of cyclohexanone with thiourea to form the carbamimidothioate group. This intermediate is then reacted with 4-methylbenzenesulfonic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid include other carbamimidothioates and sulfonic acid derivatives. Examples include:
- (2-hydroxycyclohexyl) carbamimidothioate
- 4-methylbenzenesulfonic acid
- Other cyclohexyl carbamimidothioates
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
5402-50-6 |
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Molecular Formula |
C14H22N2O4S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H14N2OS.C7H8O3S/c8-7(9)11-6-4-2-1-3-5(6)10;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,10H,1-4H2,(H3,8,9);2-5H,1H3,(H,8,9,10) |
InChI Key |
SLZZMNRCXUDTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)O)SC(=N)N |
Origin of Product |
United States |
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